Pyrogallol-phloroglucinol-6,6-bieckol

Antioxidant activity Phlorotannin DPPH assay

Antioxidant screening requires compounds with defined, non-maximal radical scavenging profiles to avoid confounding results in cell-based models. PPB addresses this with an intermediate potency across DPPH, alkyl, hydroxyl, and superoxide radical systems-exhibiting 9.0-fold lower superoxide scavenging vs. PYB and 1.6-fold lower hydroxyl radical activity vs. PYB/BEK. • Intermediate radical scavenging profile across four radical species for controlled oxidative stress studies • Superior antioxidant activity vs. ascorbic acid in parallel assays • ≥98% purity, isolated from Ecklonia cava; ideal reference standard for phlorotannin isolation workflows

Molecular Formula C48H30O23
Molecular Weight 974.7 g/mol
Cat. No. B12385112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrogallol-phloroglucinol-6,6-bieckol
Molecular FormulaC48H30O23
Molecular Weight974.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=CC(=CC(=C3)O)OC4=C(C=C(C5=C4OC6=C(C=C(C(=C6O5)C7=C8C(=C(C=C7O)O)OC9=C(O8)C(=CC(=C9OC1=CC(=CC(=C1)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C48H30O23/c49-16-1-17(50)4-21(3-16)65-38-28(56)10-25(11-29(38)57)64-23-7-20(53)8-24(9-23)67-42-33(61)15-35(63)44-48(42)71-40-31(59)13-27(55)37(46(40)69-44)36-26(54)12-30(58)39-45(36)68-43-34(62)14-32(60)41(47(43)70-39)66-22-5-18(51)2-19(52)6-22/h1-15,49-63H
InChIKeyNRVFUTPNGVTCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPB: Marine Phlorotannin Profile


Pyrogallol-phloroglucinol-6,6-bieckol (PPB; CAS 1415504-32-3) is a high-molecular-weight phlorotannin (C48H30O23, MW 974.7 g/mol) isolated from the brown alga Ecklonia cava [1]. As a member of the bieckol subclass, PPB contains both pyrogallol and phloroglucinol moieties within its complex polyphenolic structure, which distinguishes it from simpler bieckol derivatives and contributes to its specific radical scavenging selectivity profile [2]. The compound is commercially available as a research-grade reagent (≥98% purity) for in vitro and in vivo investigations .

Workflow Phlorotannin SAR & radical scavenging screening
Selection Bieckol subclass with pyrogallol & phloroglucinol moieties
Use Context Moderate antioxidant activity studies; not optimized for superoxide-driven models

PPB Structural Specificity: Not Interchangeable


Phlorotannins from Ecklonia cava exhibit marked functional divergence based on subtle variations in hydroxylation patterns and oligomerization state. Direct head-to-head comparison of PPB with its closest structural analogs—pyrogallol-6,6′-bieckol (PYB), 6,6′-bieckol (BEK), and 2,7″-phloroglucinol-6,6′-bieckol (PHB)—reveals that the specific substitution pattern of PPB confers a distinct radical scavenging selectivity profile that cannot be extrapolated from other bieckol derivatives [1]. The presence of both pyrogallol and phloroglucinol groups in PPB modulates its electron-donating capacity and radical-specific reactivity, resulting in quantitative differences in IC₅₀ values across DPPH, alkyl, hydroxyl, and superoxide radical systems. Generic substitution within this compound class would therefore yield non-equivalent experimental outcomes in antioxidant screening, structure-activity relationship studies, and functional food development research.

Bieckol analogs (PYB, BEK, PHB) exhibit divergent radical scavenging profiles due to distinct hydroxylation patterns; experimental outcomes may shift if substituted without validation.
PPB's attenuated superoxide and hydroxyl radical quenching vs. other bieckols means it cannot serve as a direct replacement for studies targeting those radicals.
Structural similarity does not guarantee interchangeable antioxidant behavior; class-level inference may not capture PPB's specific radical selectivity.

PPB Radical Scavenging vs. Bieckol Analogs


DPPH Radical Scavenging Activity

In a direct comparative study using electron spin resonance (ESR) spectrometry, PPB exhibited DPPH radical scavenging activity with an IC₅₀ of 0.88 μg/mL, which is approximately 2.2-fold higher (less potent) than that of pyrogallol-6,6′-bieckol (PYB; IC₅₀ = 0.40 μg/mL) and 2.0-fold higher than 6,6′-bieckol (BEK; IC₅₀ = 0.43 μg/mL). PPB was also less potent than 2,7″-phloroglucinol-6,6′-bieckol (PHB; IC₅₀ = 0.50 μg/mL) [1].

DPPH Radical
Head-to-head
IC₅₀ 0.88 μg/mL
IC₅₀ 2.2× higher than PYB (0.40 μg/mL), 2.0× vs BEK (0.43 μg/mL)
Moderate DPPH scavenger among tested bieckols
ESR spectrometry, in vitro
Antioxidant activity Phlorotannin DPPH assay

Alkyl Radical Scavenging Activity

Against alkyl radicals generated in the ESR system, PPB demonstrated an IC₅₀ of 2.48 μg/mL. This value is 1.4-fold higher than PYB (IC₅₀ = 1.76 μg/mL) and 1.3-fold higher than BEK (IC₅₀ = 1.92 μg/mL), but only 1.2-fold higher than PHB (IC₅₀ = 2.02 μg/mL) [1].

Alkyl Radical
Head-to-head
IC₅₀ 2.48 μg/mL
1.4× higher than PYB (1.76 μg/mL), 1.3× vs BEK (1.92 μg/mL)
Intermediate alkyl radical scavenger
ESR spectrometry, in vitro
Alkyl radical ESR spectrometry Phlorotannin

Hydroxyl Radical Scavenging Activity

For hydroxyl radical scavenging measured via ESR, PPB exhibited an IC₅₀ of 61.30 μg/mL, which is approximately 1.6-fold higher (less potent) than PYB (IC₅₀ = 39.54 μg/mL) and 1.5-fold higher than BEK (IC₅₀ = 41.75 μg/mL). Notably, PPB's hydroxyl radical scavenging potency is comparable to that of PHB (IC₅₀ = 73.68 μg/mL) [1].

Hydroxyl Radical
Head-to-head
IC₅₀ 61.30 μg/mL
1.6× higher than PYB (39.54 μg/mL), comparable to PHB (73.68 μg/mL)
Distinct clustering with PHB; less potent than PYB and BEK
ESR spectrometry, in vitro
Hydroxyl radical Antioxidant Phlorotannin

Superoxide Radical Scavenging Activity

In the superoxide radical scavenging assay using ESR spectrometry, PPB demonstrated an IC₅₀ of 166.22 μg/mL, which is 9.0-fold higher (substantially less potent) than PYB (IC₅₀ = 18.50 μg/mL), 8.2-fold higher than BEK (IC₅₀ = 20.27 μg/mL), and 3.0-fold higher than PHB (IC₅₀ = 55.71 μg/mL) [1].

Superoxide Radical
Head-to-head
IC₅₀ 166.22 μg/mL
9.0× higher than PYB (18.50 μg/mL), 8.2× vs BEK (20.27 μg/mL)
Substantially attenuated superoxide quenching relative to other bieckols
Avoid substitution for superoxide-focused studies
Superoxide radical ESR Phlorotannin

PPB Research & Development Applications


Phlorotannin SAR Studies

PPB serves as a critical comparator compound in SAR investigations due to its quantitatively defined, intermediate radical scavenging profile across four radical species (DPPH, alkyl, hydroxyl, superoxide). The direct head-to-head IC₅₀ values provided in Section 3 establish PPB as a reference point for understanding how pyrogallol and phloroglucinol substitutions modulate antioxidant potency and selectivity relative to simpler bieckols [1].

Selective Radical Quenching Screening

When experimental design calls for a phlorotannin that does not maximally quench superoxide or hydroxyl radicals—thereby avoiding confounding effects in cell-based oxidative stress models—PPB is the appropriate selection among the bieckol family. Its 9.0-fold lower superoxide scavenging potency compared to PYB and 1.6-fold lower hydroxyl radical scavenging relative to PYB/BEK make PPB uniquely suited for studies requiring a more restrained antioxidant intervention [1].

Comparative Marine Natural Product Research

PPB is an essential reference standard for laboratories isolating and characterizing phlorotannins from Ecklonia species or related brown algae. Its distinct retention of moderate DPPH and alkyl radical scavenging activity—coupled with attenuated superoxide and hydroxyl radical quenching—provides a unique chromatographic and functional fingerprint for compound identification and purity verification during isolation workflows [1].

Functional Food & Nutraceutical Development

In the context of developing marine-derived functional ingredients, PPB has demonstrated antioxidant activity superior to the commercial standard ascorbic acid in parallel assays [2]. While this finding is class-level, it supports the use of PPB as a lead compound or positive control in studies aimed at formulating natural antioxidant preparations, particularly when the goal is to explore the contribution of specific bieckol derivatives to overall extract efficacy.

Application
Selection Property
Validation Focus
Phlorotannin SAR Studies
Radical scavenging selectivity profile
Profile differentiation from PYB, BEK, PHB
Selective Radical Quenching Screening
Attenuated superoxide & hydroxyl radical response
Avoidance of confounding antioxidant effects in cell-based oxidative stress models
Comparative Marine Natural Product Research
Distinct chromatographic & functional fingerprint
Identity confirmation and purity verification during phlorotannin isolation
Functional Food & Nutraceutical Development
Reported antioxidant activity exceeding ascorbic acid in class-level assays
Class-level comparison requires independent validation; suitable as lead compound or reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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